4-Iodo-1-{[2-benzylbenzimidazolyl]sulfonyl}benzene
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Overview
Description
4-Iodo-1-{[2-benzylbenzimidazolyl]sulfonyl}benzene is a complex organic compound that features an iodine atom, a benzimidazole moiety, and a sulfonyl group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Iodo-1-{[2-benzylbenzimidazolyl]sulfonyl}benzene typically involves multiple steps, starting with the preparation of the benzimidazole core. One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst, followed by proto-demetallation, tautomerization, and dehydrative cyclization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-Iodo-1-{[2-benzylbenzimidazolyl]sulfonyl}benzene can undergo various chemical reactions, including:
Electrophilic Aromatic Substitution: The iodine atom can be replaced by other electrophiles under suitable conditions.
Nucleophilic Substitution: The sulfonyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Oxidation and Reduction: The benzimidazole moiety can undergo oxidation and reduction reactions, altering its electronic properties.
Common Reagents and Conditions
Iodination: Iodine and an oxidizing agent (e.g., nitric acid) for electrophilic aromatic substitution.
Nucleophilic Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzimidazole derivatives, while oxidation can produce benzimidazole N-oxides .
Scientific Research Applications
4-Iodo-1-{[2-benzylbenzimidazolyl]sulfonyl}benzene has several scientific research applications:
Medicinal Chemistry: It can serve as a building block for the synthesis of potential therapeutic agents targeting specific enzymes or receptors.
Material Science: The compound’s unique electronic properties make it suitable for use in organic semiconductors and photovoltaic materials.
Biological Studies: It can be used as a probe to study biological processes involving iodine or sulfonyl groups.
Mechanism of Action
The mechanism of action of 4-Iodo-1-{[2-benzylbenzimidazolyl]sulfonyl}benzene involves its interaction with molecular targets through its iodine and sulfonyl groups. The iodine atom can participate in halogen bonding, while the sulfonyl group can form hydrogen bonds or interact with nucleophilic sites on proteins or enzymes . These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
4-Iodo-1-{[2-benzylbenzimidazolyl]sulfonyl}benzene: can be compared with other benzimidazole derivatives such as:
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct electronic and steric properties. These properties can influence its reactivity and interactions with biological targets, making it a valuable compound for various applications .
Properties
Molecular Formula |
C20H15IN2O2S |
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Molecular Weight |
474.3 g/mol |
IUPAC Name |
2-benzyl-1-(4-iodophenyl)sulfonylbenzimidazole |
InChI |
InChI=1S/C20H15IN2O2S/c21-16-10-12-17(13-11-16)26(24,25)23-19-9-5-4-8-18(19)22-20(23)14-15-6-2-1-3-7-15/h1-13H,14H2 |
InChI Key |
GEXDUEJYZMSZBV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC2=NC3=CC=CC=C3N2S(=O)(=O)C4=CC=C(C=C4)I |
Origin of Product |
United States |
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